

spectroscopic data comparison of 1-(Benzylxy)-2-bromobenzene from different suppliers

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Compound of Interest

Compound Name: **1-(Benzylxy)-2-bromobenzene**

Cat. No.: **B139812**

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A Researcher's Guide to Spectroscopic Data of 1-(Benzylxy)-2-bromobenzene

For professionals in research, chemical synthesis, and drug development, the purity and structural integrity of chemical reagents are paramount. **1-(Benzylxy)-2-bromobenzene** is a key building block in the synthesis of various complex organic molecules. Ensuring its quality from different suppliers is crucial for reproducible and reliable experimental outcomes. This guide provides a comparative overview of the expected spectroscopic data for **1-(Benzylxy)-2-bromobenzene**, based on published literature, to serve as a benchmark for researchers when evaluating this product from various commercial sources.

While direct spectroscopic data from suppliers' Certificates of Analysis (CoA) are not always publicly available, this guide outlines the standard analytical techniques and expected results. Researchers are strongly encouraged to request lot-specific CoAs from their suppliers and use the information herein as a reference for comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the expected spectroscopic data for **1-(Benzylxy)-2-bromobenzene**. This reference data is compiled from peer-reviewed scientific literature.

Table 1: ¹H NMR Spectroscopic Data

Parameter	Reference Data	Supplier A (Enter Data from CoA)	Supplier B (Enter Data from CoA)
	(Source: Royal Society of Chemistry)[1]		
Solvent	CDCl ₃		
Frequency	400 MHz		
Chemical Shift (δ) ppm	8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.16 (s, 3H)		

Table 2: ¹³C NMR Spectroscopic Data

Parameter	Reference Data	Supplier A (Enter Data from CoA)	Supplier B (Enter Data from CoA)
	(Source: Royal Society of Chemistry)[1]		
Solvent	CDCl ₃		
Frequency	100 MHz		
Chemical Shift (δ) ppm	169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, 24.4		

Table 3: Infrared (IR) Spectroscopy Data

Parameter	Expected Absorptions	Supplier A (Enter Data from CoA)	Supplier B (Enter Data from CoA)
Functional Group	Wavenumber (cm ⁻¹)		
C-H (Aromatic)	3100-3000		
C-H (Aliphatic)	3000-2850		
C=C (Aromatic)	1600-1450		
C-O (Ether)	1250-1050		
C-Br	680-515		

Table 4: Mass Spectrometry (MS) Data

Parameter	Expected Value	Supplier A (Enter Data from CoA)	Supplier B (Enter Data from CoA)
Molecular Formula	C ₁₃ H ₁₁ BrO		
Molecular Weight	263.13 g/mol		
(M) ⁺	m/z 262, 264 (isotopic pattern)		
Base Peak	m/z 91 (C ₇ H ₇ ⁺)		

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition and comparison of spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the **1-(Benzyl oxy)-2-bromobenzene** sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) are required to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

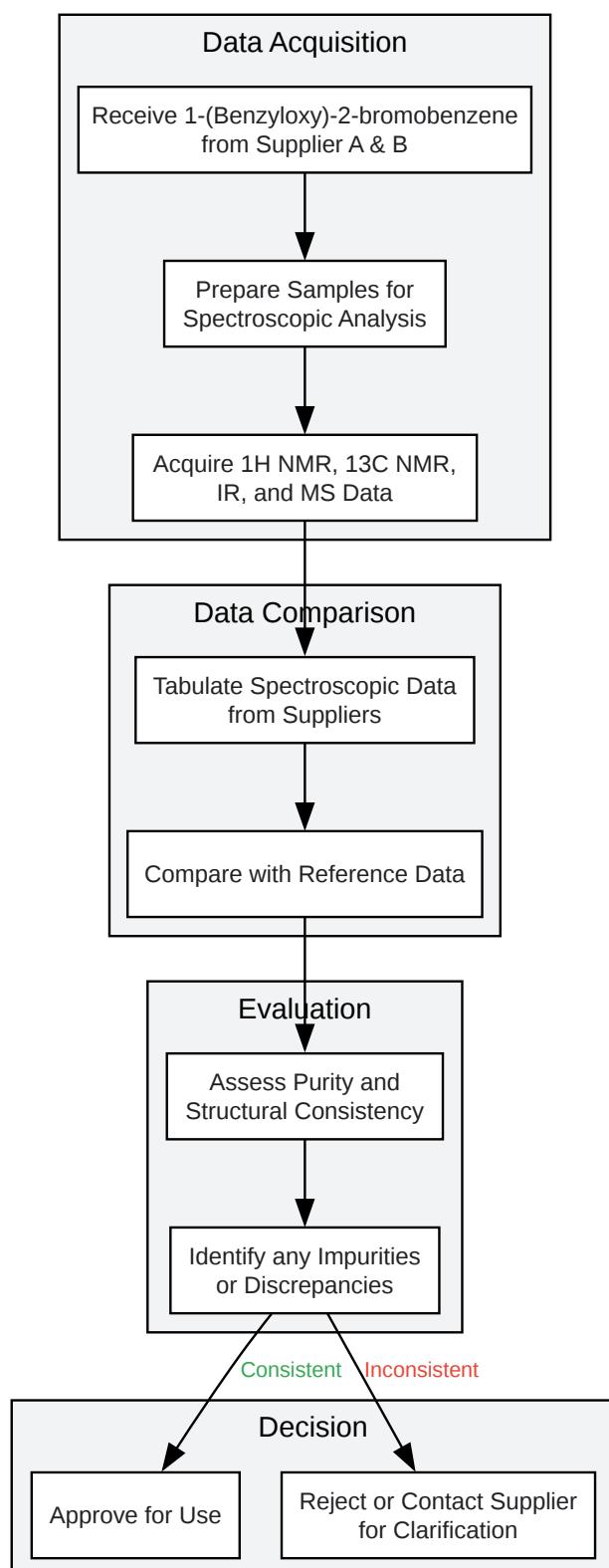
- Sample Preparation: For a neat liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .

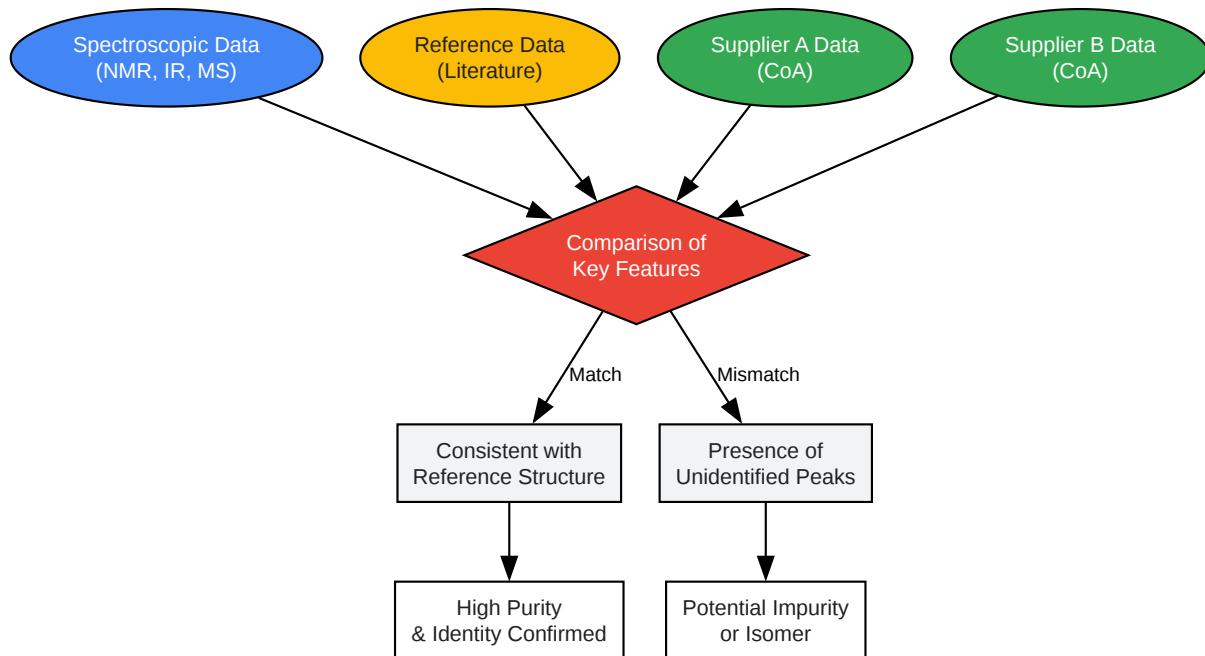
3. Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) mass spectrometry is commonly used for this type of compound.
- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Acquisition: Acquire the mass spectrum with an ionization energy of 70 eV. The mass analyzer should scan a mass-to-charge (m/z) range of approximately 50-500.

Visualizing the Comparison Workflow

The following diagrams illustrate the logical flow of comparing spectroscopic data and assessing product quality.





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References

- 1. rsc.org [rsc.org]
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